molecular formula C11H20N4O B2377609 1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine CAS No. 1249814-83-2

1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine

Cat. No.: B2377609
CAS No.: 1249814-83-2
M. Wt: 224.308
InChI Key: FYYGURSDYVIEFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine (CAS 1249814-83-2) is a high-purity chemical building block offered for research and development purposes. This compound features a piperazine group tethered to a 3-(propan-2-yl)-1,2,4-oxadiazole ring via an ethyl linker, creating a multifaceted scaffold with significant potential in medicinal chemistry and drug discovery . The molecular formula is C11H20N4O with a molecular weight of 224.30 g/mol . The core structural motifs of this molecule are of particular interest. The 1,2,4-oxadiazole heterocycle is a well-known pharmacophore in medicinal chemistry, valued for its metabolic stability and its ability to engage in hydrogen bonding, which can enhance a compound's affinity and selectivity for biological targets . The incorporation of a piperazine ring, a common feature in bioactive molecules, further increases the compound's utility. Piperazine derivatives are frequently explored for their diverse pharmacological activities and can improve the pharmacokinetic properties of lead compounds. This specific molecular architecture makes this compound a valuable intermediate for constructing novel compound libraries. Researchers can utilize this scaffold to develop potential enzyme inhibitors, receptor ligands, and other bioactive molecules for various therapeutic areas. The product is available in a range of quantities to suit different research scales, from 50 mg to 10 g . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

5-(1-piperazin-1-ylethyl)-3-propan-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-8(2)10-13-11(16-14-10)9(3)15-6-4-12-5-7-15/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYGURSDYVIEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C(C)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amidoximes with Acyl Derivatives

The Tiemann-Krüger method remains the cornerstone for 1,2,4-oxadiazole synthesis. For this compound, the protocol involves:

  • Amidoxime Formation : Reacting 3-(propan-2-yl)propionitrile with hydroxylamine hydrochloride in ethanol under reflux to yield the corresponding amidoxime.
  • Acylation : Treating the amidoxime with chloroacetyl chloride in the presence of triethylamine to form the intermediate 5-(chloromethyl)-3-(propan-2-yl)-1,2,4-oxadiazole.
  • Nucleophilic Substitution : Reacting the chloromethyl intermediate with piperazine in acetonitrile at 80°C to install the ethyl-piperazine side chain.

Key Data :

  • Yield : 65–78% (over three steps).
  • Reagents : Hydroxylamine HCl (1.2 equiv), chloroacetyl chloride (1.5 equiv), piperazine (2.0 equiv).
  • Conditions : Reflux in ethanol (Step 1); room temperature for acylation (Step 2); 80°C for substitution (Step 3).

Microwave-Assisted One-Pot Synthesis

Recent advances leverage microwave irradiation (MWI) to accelerate reaction kinetics:

  • Amidoxime Preparation : 3-(Propan-2-yl)propionitrile and hydroxylamine react under MWI (150 W, 5 min) to form amidoxime.
  • Cyclization : The amidoxime is treated with ethyl chloroacetate and potassium carbonate under MWI (200 W, 10 min), directly yielding the oxadiazole intermediate.
  • Piperazine Coupling : The intermediate undergoes nucleophilic displacement with piperazine in DMF at 100°C for 2 hours.

Advantages :

  • Time Efficiency : Total reaction time reduced from 24 hours to <30 minutes.
  • Yield Improvement : 82–89% overall yield.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported strategies enable combinatorial library generation:

  • Resin Functionalization : Wang resin is loaded with Fmoc-piperazine using standard peptide coupling reagents.
  • Oxadiazole Assembly : On-resin cyclization of immobilized piperazine with preformed 3-(propan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid using HATU/DIEA.
  • Cleavage : TFA/DCM (95:5) liberates the target compound from the resin.

Performance Metrics :

  • Purity : >95% (HPLC).
  • Scalability : Milligram to gram-scale production demonstrated.

Comparative Analysis of Methods

Method Yield (%) Time Cost Scalability
Tiemann-Krüger 65–78 24–48 h Low Moderate
Microwave-Assisted 82–89 <30 min Medium High
Solid-Phase Synthesis 70–75 6–8 h High High

Data synthesized from.

Mechanistic Insights and Optimization Challenges

Cyclization Kinetics

The rate-determining step in oxadiazole formation is the nucleophilic attack of the amidoxime’s oxygen on the electrophilic carbonyl carbon. Polar aprotic solvents (e.g., DMF) accelerate this step by stabilizing transition states. However, excess acylating agents (e.g., chloroacetyl chloride) may lead to diacylation byproducts, necessitating careful stoichiometric control.

Purification Hurdles

  • Byproduct Formation : Residual piperazine and unreacted intermediates complicate isolation. Silica gel chromatography (EtOAc/hexane, 3:7) is typically employed.
  • Solubility Issues : The compound’s low solubility in water necessitates extraction with dichloromethane or ethyl acetate.

Chemical Reactions Analysis

1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted piperazine derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound serves as a probe in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity towards these targets. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in the substituent on the 1,2,4-oxadiazole ring, influencing physicochemical and biological properties:

Compound Name Substituent on Oxadiazole Molecular Formula Molecular Weight (g/mol) Key Features/Activities References
Target Compound 3-(Propan-2-yl) C₁₁H₂₀N₄O 224.30 High lipophilicity (isopropyl)
1-{1-[3-(4-Methylphenyl)-oxadiazolyl]ethyl}piperazine 3-(4-Methylphenyl) C₁₇H₂₁N₄O ~283.38 Enhanced aromatic interactions
1-[1-(3-Benzyl-oxadiazolyl)ethyl]piperazine HCl 3-Benzyl C₁₅H₂₁ClN₄O 308.81 Increased steric bulk (benzyl)
1-{[3-(4-Chlorophenyl)-oxadiazolyl]methyl}piperazine HCl 3-(4-Chlorophenyl) C₁₄H₁₆ClN₄O·HCl ~329.20 Electron-withdrawing substituent

Key Observations :

  • Electrochemical Effects : Chlorophenyl substitution () introduces electron-withdrawing effects, which may alter binding affinities in receptor interactions .

Physicochemical Properties

  • Molecular Weight : The target compound has the lowest molecular weight among analogs, favoring better solubility and bioavailability .
  • Thermal Stability : Oxadiazole rings generally exhibit high thermal stability, but substituents like isopropyl may lower melting points compared to aromatic analogs .

Biological Activity

1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine is a compound featuring a piperazine moiety linked to a 1,2,4-oxadiazole structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and neuroprotective effects.

  • IUPAC Name : 5-(1-piperazin-1-ylethyl)-3-propan-2-yl-1,2,4-oxadiazole
  • Molecular Formula : C11H20N4O
  • Molecular Weight : 224.31 g/mol
  • CAS Number : 1249814-83-2
  • Appearance : Liquid
  • Storage Temperature : Room Temperature

Anticancer Properties

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activities. A study highlighted that various oxadiazole compounds demonstrated cytotoxic effects against multiple cancer cell lines. For instance, compounds related to the oxadiazole structure showed IC50 values ranging from micromolar to nanomolar concentrations against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) .

CompoundCancer Cell LineIC50 (µM)
Compound AHeLa12.5
Compound BCaCo-29.8
Compound CH9c215.3

Neuroprotective Effects

The neuroprotective potential of oxadiazole derivatives has also been explored. Specific compounds have shown promise in modulating neuroinflammatory pathways and protecting neuronal cells from oxidative stress. The involvement of these compounds in targeting metabotropic glutamate receptors could be beneficial in treating neurodegenerative disorders .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymes : Compounds containing oxadiazole rings have shown inhibitory effects on various enzymes such as carbonic anhydrase and histone deacetylases, which are crucial in cancer progression and inflammation .
  • Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways that regulate apoptosis and cell proliferation.
  • Antioxidant Activity : The presence of oxadiazole may contribute to antioxidant properties that help mitigate oxidative damage in cells.

Case Studies and Research Findings

In a notable study evaluating the pharmacological profiles of oxadiazole derivatives, it was found that modifications to the oxadiazole ring significantly influenced their biological activity. For example:

  • Compound Modification : Substituting different groups on the oxadiazole ring enhanced the anticancer activity against specific cell lines.
  • Cytotoxicity Testing : Various derivatives were tested for cytotoxicity using MTT assays across different cancer cell lines, yielding promising results for further development into therapeutic agents .

Q & A

Q. Q1: What are the standard synthetic routes for preparing 1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine?

A1: The synthesis typically involves:

  • Step 1 : Cyclization of aroyl hydrazines (e.g., from esterified aromatic acids) with carbon disulfide and KOH to form 1,3,4-oxadiazole-2-thiones .
  • Step 2 : Alkylation of the oxadiazole intermediate with 1,3-dibromopropane to introduce a propyl linker .
  • Step 3 : Coupling with a piperazine derivative in acetonitrile under reflux, often using K2CO3 as a base .
    Key reagents : Carbon disulfide, potassium hydroxide, 1,3-dibromopropane, and substituted piperazines.

Q. Q2: How is the purity and structural integrity of the compound validated?

A2: Characterization methods include:

  • NMR spectroscopy : For verifying substituent positions and confirming the absence of unreacted intermediates .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
  • HPLC : For assessing purity, with mobile phases optimized for polar heterocycles (e.g., acetonitrile/water gradients) .

Advanced Synthetic Challenges

Q. Q3: How can researchers optimize reaction yields for the alkylation step involving 1,3-dibromopropane?

A3: Critical factors include:

  • Solvent selection : Acetone or acetonitrile enhances reactivity compared to less polar solvents .
  • Temperature control : Reflux conditions (~80°C) improve reaction rates while minimizing side products .
  • Stoichiometric ratios : A 1.2:1 molar excess of 1,3-dibromopropane ensures complete alkylation .

Q. Q4: What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in 1H NMR)?

A4: Common approaches:

  • Isotopic labeling : Use deuterated analogs to identify exchangeable protons (e.g., NH in piperazine) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the oxadiazole and piperazine moieties .
  • Comparative analysis : Cross-reference with spectral data of structurally related compounds (e.g., 1-(2-fluorobenzyl)piperazine derivatives) .

Pharmacological Evaluation

Q. Q5: What in vitro assays are suitable for assessing the compound’s bioactivity?

A5: Recommended assays:

  • Receptor binding studies : Use radioligand displacement assays (e.g., for serotonin or dopamine receptors) due to the piperazine moiety’s affinity for CNS targets .
  • Enzyme inhibition : Test against phosphodiesterases (PDEs) or kinases using fluorogenic substrates .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate anticancer potential .

Q. Q6: How can molecular docking guide SAR studies for this compound?

A6: Methodological steps:

  • Target selection : Prioritize receptors with known piperazine interactions (e.g., 5-HT1A, α-adrenergic receptors) .
  • Docking software : Use AutoDock Vina or Schrödinger Suite to model interactions between the oxadiazole ring and hydrophobic pockets .
  • Validation : Compare predicted binding affinities with experimental IC50 values from displacement assays .

Analytical and Stability Considerations

Q. Q7: What are the stability challenges for this compound in aqueous solutions?

A7: Degradation pathways include:

  • Hydrolysis : The oxadiazole ring is susceptible to acidic/basic conditions, leading to ring opening. Stabilize with buffered solutions (pH 6–7) .
  • Oxidation : Piperazine’s secondary amine may oxidize; use antioxidants (e.g., ascorbic acid) in storage .
    Analytical monitoring : Track degradation via LC-MS with a C18 column and 0.1% formic acid in the mobile phase .

Q. Q8: How do structural modifications (e.g., substituents on piperazine) affect solubility and bioavailability?

A8: Key findings:

  • Hydrophilic groups : Ethoxy or hydroxyl substituents improve aqueous solubility but may reduce blood-brain barrier penetration .
  • Lipophilic groups : Propyl or aryl chains enhance membrane permeability but increase metabolic clearance .
    Balanced design : Hybrid derivatives (e.g., trifluoroethyl-piperazine) combine moderate solubility and stability .

Contradictions and Future Directions

Q. Q9: Why do some studies report conflicting bioactivity data for piperazine-oxadiazole hybrids?

A9: Potential causes:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times affect IC50 values .
  • Stereochemical factors : Unresolved enantiomers (e.g., from asymmetric carbons in piperazine) may exhibit divergent activities .
    Resolution : Use chiral chromatography (e.g., Chiralpak IA) to isolate enantiomers and test individually .

Q. Q10: What gaps exist in the current research on this compound?

A10: Underexplored areas:

  • In vivo pharmacokinetics : Limited data on oral bioavailability and tissue distribution .
  • Metabolite identification : LC-MS/MS studies are needed to map oxidative/N-dealkylation pathways .
  • Target deconvolution : CRISPR screening or proteomics could identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.